An In-depth Technical Guide to 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine: Structure, Properties, and Therapeutic Potential
An In-depth Technical Guide to 6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine: Structure, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, a heterocyclic amine of interest in medicinal chemistry. Given the limited publicly available data on this specific molecule, this document synthesizes information on its core chemical structure, predicted physicochemical properties, and probable synthetic routes. Furthermore, by examining structurally related analogs, this guide explores the potential pharmacological activities and toxicological profile of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine, offering a valuable resource for researchers and drug development professionals exploring novel therapeutic agents.
Introduction: The Emerging Significance of Substituted Aminopyridines
Substituted aminopyridines represent a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] The pyridine ring, a bioisostere of a phenyl group, offers a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The strategic placement of an amino group provides a key site for interaction with biological targets and a versatile handle for further chemical modification. When combined with a phenoxy ether linkage, as seen in the 6-phenoxypyridin-3-amine series, these molecules gain access to a broad chemical space with the potential to modulate a variety of cellular pathways. This guide focuses on a specific, yet under-documented member of this class: 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine.
Chemical Identity and Structure
The foundational step in understanding any compound is to unequivocally define its chemical structure and identity.
Chemical Structure
The structure of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine consists of a central 3-aminopyridine core. The 6-position of the pyridine ring is linked via an ether bond to a 4-chloro-2-cyclohexylphenol moiety.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 219866-01-0 | [2] |
| Molecular Formula | C₁₇H₁₉ClN₂O | |
| SMILES | C1CCC(CC1)C2=C(C=CC(=C2)Cl)OC3=NC=C(C=C3)N | |
| InChI | InChI=1S/C17H19ClN2O/c18-13-6-8-16(21-17-9-7-14(19)11-20-17)15(10-13)12-4-2-1-3-5-12/h6-12H,1-5,19H2 |
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Notes |
| Molecular Weight | 302.80 g/mol | Calculated from the molecular formula. |
| Monoisotopic Mass | 302.1186 Da | |
| XlogP | 5.2 | This high value suggests poor aqueous solubility and high membrane permeability. |
| Topological Polar Surface Area (TPSA) | 48.1 Ų | This value is within the range for good oral bioavailability. |
| Hydrogen Bond Donors | 1 | From the primary amine group. |
| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen, ether oxygen, and amine nitrogen. |
| Rotatable Bonds | 3 |
Synthesis and Characterization: A Proposed Methodological Framework
While a specific synthesis for 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine has not been published, its structure suggests a convergent synthesis strategy based on well-established cross-coupling reactions.
Proposed Synthetic Route
A plausible and efficient route to this molecule would involve a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or the Buchwald-Hartwig amination.[2][3][4]
Rationale for Method Selection:
-
Ullmann Condensation: This classic copper-catalyzed reaction is a robust method for forming aryl ether bonds.[2][4] It typically requires high temperatures but is effective for a wide range of substrates.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a more modern and often milder alternative for forming C-N and C-O bonds.[3] It offers excellent functional group tolerance and generally proceeds under less harsh conditions than the Ullmann reaction.
General Experimental Protocol (Buchwald-Hartwig Approach)
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-2-cyclohexylphenol (1.0 eq.), 6-chloropyridin-3-amine (1.1 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Predicted Spectroscopic Characterization
While experimental spectra are unavailable, the expected spectroscopic features can be predicted based on the functional groups present in the molecule.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Signals for the pyridine and phenyl protons would appear in the aromatic region (δ 6.5-8.5 ppm). The protons on the aminopyridine ring would likely show characteristic doublet and doublet of doublets splitting patterns.
-
Cyclohexyl Protons: A complex multiplet would be expected in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the cyclohexyl group.
-
Amine Protons: A broad singlet for the -NH₂ protons would likely appear in the region of δ 3.5-5.0 ppm, which would be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
-
Distinct signals would be present for all 17 carbon atoms. The carbon atoms attached to chlorine, oxygen, and nitrogen would have characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Stretching: Aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands below 3000 cm⁻¹.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: A strong band for the aryl ether C-O stretch, typically in the 1200-1270 cm⁻¹ range.
-
C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Potential Pharmacological and Biological Activities
The structural motifs within 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine suggest several potential avenues for biological activity, primarily based on the activities of related compounds.
Kinase Inhibition
The 3-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases. For instance, derivatives of 3-aminopyridine have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), which is a validated target for the treatment of mantle cell lymphoma.[5] The phenoxy group can occupy the hydrophobic pocket of the kinase, and modifications to this group can be used to fine-tune selectivity and potency.
Other Potential Therapeutic Areas
Derivatives of aminopyridine have shown a wide range of biological activities, including:
-
Anticancer Activity: Many aminopyridine derivatives exhibit cytotoxic effects against various cancer cell lines.[6][7]
-
Neurodegenerative Diseases: Some aminopyridine compounds have been investigated for their potential in treating neurodegenerative disorders.[8]
-
Antimicrobial Activity: The pyridine scaffold is also found in a number of antimicrobial agents.[7]
ADME and Toxicological Profile: Preliminary Considerations
A comprehensive safety and pharmacokinetic profile would require extensive experimental evaluation. However, some initial considerations can be made based on the chemical structure and data from related compounds.
In Silico ADME Prediction
-
Absorption: The predicted high XlogP suggests that while membrane permeability may be good, poor aqueous solubility could be a limiting factor for oral absorption.
-
Distribution: The lipophilic nature of the molecule suggests it may have a high volume of distribution and could potentially cross the blood-brain barrier.
-
Metabolism: Potential sites of metabolism include N-dealkylation, hydroxylation of the cyclohexyl or aromatic rings, and conjugation of the amino group. In vitro metabolism studies using liver microsomes would be necessary to confirm these pathways.[9]
-
Excretion: The route of excretion is unknown but would likely involve both renal and fecal pathways after metabolic conversion to more polar derivatives.
Potential Toxicological Concerns
-
Genotoxicity: Aminopyridine derivatives have been flagged as potentially genotoxic in some cases, and this would be a critical parameter to evaluate early in a drug development program.[10]
-
Cardiotoxicity: As with many small molecule inhibitors, assessment of potential cardiotoxicity, for instance through hERG channel inhibition assays, would be an important safety consideration.
-
General Toxicity: Acute and chronic toxicity studies in animal models would be necessary to determine the overall safety profile of the compound.
Conclusion and Future Directions
6-(4-Chloro-2-cyclohexylphenoxy)pyridin-3-amine is a structurally interesting molecule with the potential for significant biological activity, likely as a kinase inhibitor. While specific experimental data for this compound is currently lacking, this guide provides a solid foundation for future research by outlining its chemical identity, predicted properties, and a plausible synthetic strategy.
Future research should focus on the following key areas:
-
Synthesis and Characterization: The first step will be the successful synthesis and full spectroscopic characterization of the compound to confirm its structure and purity.
-
In Vitro Biological Screening: The compound should be screened against a panel of kinases and in various cellular assays to identify its primary biological targets and potential therapeutic applications.
-
ADME-Toxicity Profiling: A comprehensive in vitro ADME-Tox panel should be run to assess its drug-like properties and identify any potential liabilities early in the development process.
By systematically addressing these areas, the full therapeutic potential of 6-(4-chloro-2-cyclohexylphenoxy)pyridin-3-amine and its analogs can be thoroughly explored.
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